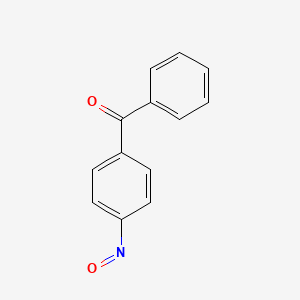

4-Nitrosobenzophenone

Description

Structure

3D Structure

Properties

CAS No. |

63064-03-9 |

|---|---|

Molecular Formula |

C13H9NO2 |

Molecular Weight |

211.22 g/mol |

IUPAC Name |

(4-nitrosophenyl)-phenylmethanone |

InChI |

InChI=1S/C13H9NO2/c15-13(10-4-2-1-3-5-10)11-6-8-12(14-16)9-7-11/h1-9H |

InChI Key |

UMBUOMCYBHZZFS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Nitrosobenzophenone and Its Structural Analogues

Strategies for the De Novo Synthesis of the 4-Nitrosobenzophenone Core Structure

The de novo synthesis of the this compound core involves the formation of the nitroso group on a pre-existing benzophenone (B1666685) framework. The primary approaches include the oxidation of a corresponding primary amine or hydroxylamine (B1172632), or the partial reduction of a nitro group.

Common methods for the preparation of aromatic C-nitroso compounds, which are applicable to the synthesis of this compound, involve the oxidation of 4-aminobenzophenone (B72274) or the reduction of 4-nitrobenzophenone. The oxidation of the corresponding N-arylhydroxylamine is also a viable and frequently used method for producing nitroso compounds. nih.gov

| Precursor | Reaction Type | Typical Reagents and Conditions | Product |

| 4-Aminobenzophenone | Oxidation | Peroxy acids (e.g., m-CPBA), Hydrogen peroxide with catalysts (e.g., MoO3/KOH, ammonium molybdate) | This compound |

| 4-Nitrobenzophenone | Reduction | Mild reducing agents (e.g., specific metal hydrides) | This compound |

| 4-(Hydroxyamino)benzophenone | Oxidation | Ferric chloride (FeCl3), various other oxidizing agents | This compound |

Photochemical Pathways to Nitrosobenzophenone Formation

Photochemical methods offer unique pathways for the synthesis of nitroso compounds, often proceeding through radical intermediates under mild conditions. researchgate.net While direct photochemical nitrosation of the benzophenone core at the 4-position is not a standard method, related photochemical strategies are well-documented for the synthesis of nitrosoarenes. researchgate.netnih.gov

One notable photochemical route involves the rearrangement of o-nitrophenylimines, which upon irradiation, can yield nitrosoarenes. nih.govnih.gov This process, however, is inherently directed to the ortho position relative to the original nitro group and is therefore not suitable for the synthesis of this compound.

The Barton reaction, a well-known photochemical process, involves the photolysis of an alkyl nitrite to generate a δ-nitroso alcohol. mdpi.comat.uanih.gov This reaction is a powerful tool for C-H functionalization but is primarily applied to aliphatic systems and is not a direct route to aromatic nitroso compounds like this compound. mdpi.comresearchgate.net

General photochemical approaches to C-nitroso compounds also include the photoaddition of N-nitroso compounds to unsaturated systems and the photolysis of nitroalkanes. nih.govacs.org The application of these methods to the direct synthesis of this compound would require specific precursors and further investigation. Aromatic C-nitroso compounds are known to exist in a monomer-dimer equilibrium, which can be influenced by photochemical conditions. at.ua

Multi-Step Organic Synthesis Approaches to Functionalized Nitrosobenzophenones

The synthesis of functionalized nitrosobenzophenones often requires a multi-step approach, where functional groups are introduced onto a precursor molecule before the final formation of the nitroso group. This strategy allows for greater control over the final structure and substitution pattern of the target molecule. libretexts.org

A plausible multi-step synthesis of a functionalized this compound could begin with a substituted benzene derivative. For example, a Friedel-Crafts acylation of a substituted benzene with 4-nitrobenzoyl chloride would yield a functionalized 4-nitrobenzophenone. This intermediate can then be selectively reduced to the corresponding this compound derivative. The choice of reducing agent is critical to avoid over-reduction to the amine or hydroxylamine.

Alternatively, one could start with a functionalized 4-aminobenzophenone. The amino group can be oxidized in the final step to the nitroso group using a variety of oxidizing agents. This approach is advantageous if the desired functional groups are sensitive to the conditions required for the reduction of a nitro group. The synthesis of various functionalized benzophenone derivatives has been reported, which can serve as precursors for this compound analogues. nih.govresearchgate.netnih.gov

Precursor Chemistry and Regioselective Transformations

The regioselectivity of reactions to introduce or modify functional groups on the benzophenone scaffold is a key consideration in the synthesis of specific isomers of nitrosobenzophenone.

Generation from o-Nitrobenzyl and Related Scaffolds

The photolysis of o-nitrobenzyl compounds is a well-established method for the generation of o-nitrosobenzaldehyde and related ketone derivatives. acs.org This photochemical rearrangement proceeds through an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate which then converts to the o-nitroso product. acs.org This reaction is a classic example of a photolabile protecting group strategy, where the o-nitrobenzyl group can be cleaved with light to release a protected functional group and generate the nitroso compound. However, this methodology is specific for the synthesis of ortho-nitrosobenzophenones and is not a viable route to the para (4-nitroso) isomer.

Functional Group Interconversions and Aromatic Substitutions

Functional group interconversions on the this compound core or its precursors are essential for creating a diversity of structural analogues. For instance, a nitro group in a precursor can be reduced to an amine, which can then be further modified before being oxidized to the target nitroso group.

| Ring | Substituent | Directing Effect | Predicted Position of Electrophilic Attack |

| Ring A (with -NO group) | 4-Nitroso group | Deactivating, Meta-directing | 3- and 5-positions |

| Ring A (with -NO group) | 1-Benzoyl group | Deactivating, Meta-directing | 3- and 5-positions |

| Ring B (unsubstituted) | Benzoyl group at position 1' | Deactivating, Meta-directing | 3'- and 5'-positions |

Emerging Green Chemistry Principles in Nitrosobenzophenone Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this involves the use of safer solvents, more efficient catalysts, and less hazardous reagents.

The oxidation of anilines to nitroso compounds is a key transformation in this area. Green approaches to this oxidation often employ hydrogen peroxide as the oxidant, which has water as its only byproduct. The use of catalysts, such as molybdenum salts or heteropolyacids, can enhance the efficiency and selectivity of H₂O₂-based oxidations, allowing for milder reaction conditions. These methods represent a greener alternative to traditional oxidants like peroxy acids.

Biocatalysis offers a promising avenue for the green synthesis of this compound precursors. For example, enzymes such as nitroreductases can be used for the selective reduction of nitroaromatics to the corresponding amines or hydroxylamines, which are precursors to nitroso compounds. researchgate.net Conversely, enzymes like horseradish peroxidase have been shown to catalyze the nitration of aromatic compounds, suggesting the potential for enzymatic pathways in the synthesis of nitroaromatic precursors. The use of whole-cell biocatalysts or immobilized enzymes can lead to more sustainable and efficient synthetic processes.

Elucidating Reaction Mechanisms Involving 4 Nitrosobenzophenone

Photochemical Reaction Pathways and Excited State Dynamics

The photochemical behavior of molecules is dictated by the processes that occur after the absorption of light, leading to electronically excited states. byjus.commsu.edu These excited states can undergo various transformations, including bond cleavage, rearrangements, and energy transfer, which are fundamentally different from ground-state thermal reactions. wikipedia.org For compounds related to 4-nitrosobenzophenone, photochemical pathways are crucial for their formation and subsequent reactions.

While this compound itself is a subject of photochemical study, its generation often proceeds from a photolabile precursor. The photochemistry of ketones, such as benzophenone (B1666685) derivatives, is well-described by Norrish-type reactions, which involve the cleavage of bonds adjacent to the carbonyl group upon photoexcitation. wikipedia.orgresearchgate.net However, the most relevant pathway for generating nitroso-aromatic compounds involves the photolysis of ortho-nitrobenzyl precursors. acs.org

This reaction, known for over a century, involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position. rsc.org For example, irradiation of 2-nitrobenzyl alcohol and its derivatives with UV light leads to the formation of the corresponding 2-nitrosoaldehyde or 2-nitrosoketone. rsc.orgresearchgate.net Specifically, the photolysis of α-substituted nitrobenzyl esters can yield 2'-nitrosobenzophenone. cuni.cz This process is initiated by the absorption of a photon, promoting the nitrobenzyl compound to an excited state where it undergoes an intramolecular redox reaction, ultimately releasing the nitroso compound. acs.org This established mechanism provides a direct photochemical route to generate nitrosobenzophenone derivatives for further study or application.

The photochemical conversion of ortho-nitrobenzyl compounds to nitroso compounds is a sophisticated process involving key proton transfer steps and short-lived transient intermediates. nih.govnih.gov Upon photoexcitation, the initial step is the formation of a primary photoproduct, an aci-nitro species. rsc.orgresearchgate.net The fate of this intermediate is highly dependent on the solvent environment.

Detailed mechanistic studies using techniques like laser flash photolysis and time-resolved infrared spectroscopy (TRIR) have identified two competing reaction pathways for the aci-nitro intermediate:

Dual Proton Transfer: In aprotic solvents, as well as in acidic or basic aqueous solutions, the aci-nitro species rearranges to a hydrated nitroso compound via a proton transfer mechanism. This transient hydrated intermediate was identified by TRIR spectroscopy. rsc.orgresearchgate.net

Cyclization Pathway: In neutral water (pH 3-8), the classical mechanism predominates, involving the cyclization of the aci-nitro intermediate to form a benzisoxazolidine intermediate. This is followed by a ring-opening step to yield a carbonyl hydrate, which then dehydrates to the final nitroso-carbonyl product. rsc.orgresearchgate.net

These studies highlight that proton transfer is a critical mechanistic step governing the formation of the nitroso product. The ability to characterize these transient species provides a deeper understanding of the reaction dynamics and the factors controlling the product formation. nih.gov

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the number of moles of product formed per mole of photons absorbed. msu.edu For the photochemical generation of nitroso compounds from ortho-nitrobenzyl precursors, the process can be highly efficient. Studies on the irradiation of 2-nitrobenzyl alcohol and 1-(2-nitrophenyl)ethanol have reported quantum yields of approximately 60% (Φ ≈ 0.6) for the formation of the corresponding 2-nitrosobenzaldehyde and 2-nitrosoacetophenone, respectively. rsc.orgresearchgate.net

| Precursor Compound | Photoproduct | Quantum Yield (Φ) | Reference |

| 2-Nitrobenzyl alcohol | 2-Nitrosobenzaldehyde | ~ 0.6 | rsc.orgresearchgate.net |

| 1-(2-Nitrophenyl)ethanol | 2-Nitrosoacetophenone | ~ 0.6 | rsc.orgresearchgate.net |

Controlling the photoreactivity of these systems is essential for their application. One inherent factor that modulates the reaction is the photoproduct itself. The generated nitrosobenzophenone has a very high molar absorptivity in the near-UV region where the precursor is typically irradiated. berkeley.edu As the reaction progresses and the concentration of the nitrosobenzophenone product increases, it begins to compete with the precursor for the absorption of incident light. This phenomenon, known as the "internal filter effect" or "self-screening," reduces the efficiency of the photolysis over time. cuni.czberkeley.edu Further control can be exerted by modifying the molecular structure, such as by adding different substituent groups, which can alter the absorption properties and excited-state dynamics of the precursor. nih.gov

Ground State Reactivity and Mechanistic Investigations

In its electronic ground state, the reactivity of this compound is governed by the chemical properties of the nitroso group and the two aromatic rings, which are influenced by both the nitroso and the benzoyl substituents.

The nitroso moiety (–N=O) is redox-active and can exist in different oxidation states, which is central to its chemical and biological reactivity. youtube.comck12.org The chemistry of nitroso compounds is closely related to that of nitric oxide (NO), and they can participate in complex redox reactions. nih.gov The nitroso group can be considered a carrier of NO in different redox forms: the nitric oxide radical (NO•) and the nitrosonium ion (NO+). nih.gov

This redox versatility allows this compound to react as either an oxidizing or a reducing agent depending on the reaction conditions and the nature of the other reactants. For instance, the nitroso group can be reduced to a hydroxylamine (B1172632) or an amine, or oxidized to a nitro group. The interconversion between these redox states is often crucial in biological systems, where the ambient redox environment can determine whether a nitroso compound exerts a particular effect. nih.gov This complex redox chemistry is a key feature of the nitroso functional group.

The reactivity of this compound can be analyzed in terms of the electrophilicity of the nitroso group and the susceptibility of the aromatic rings to nucleophilic or electrophilic attack.

Reactivity of the Nitroso Group: The nitrogen atom of the nitroso group is electrophilic and is susceptible to attack by nucleophiles. A characteristic reaction of aromatic nitroso compounds is their condensation with primary amines to form Schiff bases (imines). google.com This reactivity makes nitroso compounds useful in chemical synthesis and as probes for biological molecules containing amino groups.

Nucleophilic Aromatic Substitution (NAS): The aromatic ring bearing the nitroso group in this compound is activated towards nucleophilic aromatic substitution. masterorganicchemistry.comlibretexts.org This is because both the nitroso group (–NO) and the benzoyl group (–COPh) are strong electron-withdrawing groups. These groups delocalize the negative charge of the anionic intermediate (a Meisenheimer complex) that is formed when a nucleophile attacks the ring, thereby stabilizing it and facilitating the reaction. libretexts.orgyoutube.com Nucleophilic attack is favored at the ortho and para positions relative to the electron-withdrawing groups.

Electrophilic Aromatic Substitution (EAS): Conversely, the presence of the electron-withdrawing nitroso and benzoyl groups deactivates the aromatic rings towards electrophilic aromatic substitution. libretexts.orgmasterorganicchemistry.com These reactions, such as nitration or halogenation, proceed by the attack of an electrophile on the electron-rich π-system of the benzene ring. masterorganicchemistry.combyjus.com Since the substituents in this compound withdraw electron density, they make the rings less nucleophilic and thus less reactive towards electrophiles. If an EAS reaction were to occur, both the nitroso and benzoyl groups would direct the incoming electrophile to the meta position on their respective rings.

Radical and Cycloaddition Mechanisms

The reactivity of the nitroso group in this compound allows it to participate in distinct and significant reaction pathways, notably radical trapping and cycloaddition reactions. These mechanisms are fundamental to its application in detecting transient species and in complex organic synthesis.

Radical Mechanisms: The Role of Spin Trapping

C-nitroso compounds, including this compound, serve as effective spin traps for the detection and characterization of short-lived free radicals. wikipedia.org This analytical technique, known as spin trapping, utilizes electron paramagnetic resonance (EPR) spectroscopy to identify transient radical species that are otherwise too unstable for direct detection. wikipedia.org

The fundamental mechanism of spin trapping involves the covalent reaction of a transient free radical with the nitroso group of the spin trap molecule. wikipedia.org This addition results in the formation of a significantly more stable paramagnetic species, a nitroxide radical, which is referred to as a "spin adduct". wikipedia.org The stability of this spin adduct allows for its accumulation to a concentration detectable by EPR spectroscopy.

The process can be generalized as follows:

Initiation : A radical species (R•) is generated in a chemical or biological system. libretexts.orglibretexts.org

Propagation (Trapping) : The radical (R•) rapidly adds to the nitrogen atom of the nitroso group (R'-N=O) of this compound. This forms a persistent nitroxide spin adduct (R-N(O•)-R'). wikipedia.org

Detection : The spin adduct produces a characteristic EPR spectrum. The hyperfine coupling constants of this spectrum provide structural information about the trapped radical (R•), allowing for its identification. wikipedia.org

The substituents on the aromatic ring of the nitroso compound can influence the rate of the trapping reaction. Electron-withdrawing groups can enhance the spin-trapping efficiency. nih.gov

Table 1: Key Steps in Radical Spin Trapping

| Step | Description | General Equation |

| Radical Generation | A short-lived, unstable radical is formed in the system. | Precursor(s) → R• |

| Spin Trapping | The unstable radical (R•) reacts with the C-nitroso spin trap. | R• + this compound → Spin Adduct |

| Spin Adduct Formation | A stable nitroxide radical (spin adduct) is formed. | R• + (C₆H₅CO)C₆H₄NO → (C₆H₅CO)C₆H₄N(O•)R |

| EPR Detection | The stable spin adduct is detected and characterized by EPR spectroscopy. | Spin Adduct → Characteristic EPR Spectrum |

Cycloaddition Mechanisms: The Hetero-Diels-Alder Reaction

This compound can function as a potent dienophile in hetero-Diels-Alder reactions, a powerful class of pericyclic reactions for synthesizing heterocyclic compounds. beilstein-journals.orgnd.edu This reaction is a variant of the classic Diels-Alder reaction where a heteroatom, in this case, nitrogen and oxygen from the nitroso group, is part of the 2π electron system (the dienophile). beilstein-journals.org

The hetero-Diels-Alder reaction is a [4+2] cycloaddition, involving the interaction of the 4π electron system of a conjugated diene with the 2π electron system of the N=O group in this compound. beilstein-journals.orgwikipedia.org This concerted or stepwise reaction leads to the formation of a six-membered heterocyclic ring, specifically a 3,6-dihydro-2H-1,2-oxazine derivative. beilstein-journals.org

Key features of this mechanism include:

Reactants : A conjugated diene (the 4π component) and a nitroso compound (the 2π dienophile).

Transition State : The reaction proceeds through a cyclic transition state, leading to the simultaneous formation of new sigma bonds. wikipedia.org

Product : The primary product is a 1,2-oxazine ring, a valuable scaffold in the synthesis of biologically active molecules. beilstein-journals.org

The regioselectivity and stereoselectivity of the nitroso hetero-Diels-Alder reaction are governed by the electronic properties and steric hindrance of the substituents on both the diene and the nitroso-dienophile. beilstein-journals.org While many Diels-Alder reactions are concerted, some cycloadditions involving nitrosoarenes may proceed through a stepwise mechanism, potentially involving zwitterionic or diradical intermediates, depending on the specific reactants and conditions. nih.govnih.gov

Table 2: Generalized Hetero-Diels-Alder Reaction with a Nitroso Compound

| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Reaction Type | Product |

| Conjugated Diene | This compound | Hetero-Diels-Alder [4+2] Cycloaddition | 2-(4-benzoylphenyl)-3,6-dihydro-2H-1,2-oxazine derivative |

Computational Chemistry and Theoretical Characterization of 4 Nitrosobenzophenone

Quantum Mechanical Investigations of Electronic Structure and Reactivity

Quantum mechanical methods are fundamental to understanding the behavior of molecules at the electronic level. These ab initio (from first principles) and related techniques provide deep insights into molecular geometry, electronic properties, and reactivity, which are crucial for predicting the chemical behavior of compounds like 4-Nitrosobenzophenone.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov It is particularly effective for calculating the molecular properties of organic molecules. For a molecule like this compound, DFT can be employed to predict a range of important characteristics that govern its structure and reactivity.

Detailed DFT studies on the constituent parts of this compound, such as nitrosobenzene (B162901) and benzophenone (B1666685), provide a clear indication of the types of insights that can be gained. For instance, DFT calculations on nitrobenzene (B124822) have been used to explore its adsorption behavior on surfaces, revealing that the molecule tends to adsorb in a parallel orientation. osti.gov This is guided by the electronic structure, where interactions occur between the oxygen atoms of the nitroso group and the surface. osti.gov Such studies are critical for applications in materials science and catalysis.

For benzophenone, DFT calculations, often combined with spectroscopic methods, have been used to analyze its solvatochromic behavior—how its electronic and vibrational properties change in different solvents. nih.govaip.org These studies reveal how the carbonyl group's stretching frequency shifts depending on the solvent's polarity and its ability to form hydrogen bonds. nih.gov This information is vital for understanding reaction mechanisms in solution.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are readily calculated using DFT. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to be reactive. DFT studies on substituted benzophenones have shown how different functional groups can modulate this energy gap, thereby tuning the molecule's electronic properties and stability. scialert.netufms.br

Below is a hypothetical data table illustrating the kind of molecular properties for this compound that could be determined using DFT calculations, based on typical values for related aromatic compounds.

| Calculated Property | Hypothetical Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -778.5 | Indicator of molecular stability. |

| HOMO Energy (eV) | -6.8 | Relates to the electron-donating ability. |

| LUMO Energy (eV) | -2.5 | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 4.3 | Correlates with chemical reactivity and electronic transitions. |

| Dipole Moment (Debye) | 3.1 | Indicates the overall polarity of the molecule. |

While DFT is a powerful tool, other quantum mechanical methods also provide valuable mechanistic insights. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller–Plesset perturbation theory, MP2), are derived directly from theoretical principles without the inclusion of experimental data. fiveable.me These methods can be computationally intensive but offer high accuracy for smaller systems. For larger molecules, semi-empirical methods, which use parameters derived from experimental data to simplify calculations, offer a faster alternative, though with some trade-off in accuracy. wikipedia.orguni-muenchen.de

Ab initio methods are particularly useful for studying reaction mechanisms and transition states. For example, high-level ab initio calculations have been used to investigate the complex reaction pathways of nitroso compounds with other radicals in the atmosphere. rsc.org These studies can elucidate the intricate steps, intermediates, and products of a reaction, providing a level of detail that is often inaccessible through experimental means alone. rsc.org A study on the electronic structure of nitrobenzene using the multi-state second-order perturbation (MS-CASPT2) method, a high-level ab initio approach, provided very accurate calculations of its vertical excitation energies and dissociation energy, which showed excellent agreement with experimental data. acs.orgnih.govresearchgate.net

Semi-empirical methods, such as AM1 and PM3, are well-suited for preliminary conformational analysis and for studying large molecular systems where ab initio methods would be too costly. uni-muenchen.dearxiv.orgscribd.com They can provide good qualitative insights into molecular geometry, heats of formation, and electronic properties. ufms.br For instance, semi-empirical methods could be used to quickly screen a range of potential reaction pathways for this compound before committing to more computationally expensive DFT or ab initio calculations for the most promising routes.

The following table presents a comparison of these methods, highlighting their typical applications and relative computational costs.

| Method | Key Features | Typical Application | Relative Cost |

|---|---|---|---|

| Semi-Empirical (e.g., AM1, PM3) | Uses experimental parameters to simplify calculations. wikipedia.org | Large molecules, initial conformational searches. | Low |

| Hartree-Fock (HF) | Ab initio method, does not include electron correlation. | Initial geometry optimizations, wavefunction analysis. | Medium |

| Density Functional Theory (DFT) | Includes electron correlation, good accuracy for cost. nih.gov | Molecular properties, reaction energetics. | Medium-High |

| Post-Hartree-Fock (e.g., MP2, CASPT2) | High accuracy, explicitly treats electron correlation. acs.org | High-accuracy benchmarks, excited states, reaction mechanisms. nih.govresearchgate.net | High-Very High |

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanical methods provide a static picture of a molecule's electronic structure, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, molecular motions, and interactions with the surrounding environment, such as a solvent. nih.gov

For a molecule like this compound, which has rotational freedom around the bonds connecting the phenyl rings to the carbonyl and nitroso groups, conformational analysis is crucial. The relative orientation of these groups can significantly impact the molecule's properties and reactivity. MD simulations can be used to explore the potential energy surface of the molecule and identify its most stable conformers.

Studies on benzophenone have utilized MD simulations to understand its behavior in different solvents. nih.govaip.org These simulations generate a large number of solute-solvent configurations, which can then be analyzed to understand how specific interactions, like hydrogen bonding to the carbonyl oxygen, affect the molecule's structure and spectroscopic properties. nih.govacs.org The results from MD can provide a statistical representation of the different solvation states of the molecule, which is essential for a realistic understanding of its behavior in solution. aip.org

Conformational analysis of nitroso derivatives has also been a subject of computational study, revealing the preference for certain tautomeric and conformational forms. sapub.orgresearchgate.net For this compound, a key conformational question would be the dihedral angles of the two phenyl rings relative to the central carbonyl group, and the orientation of the nitroso group. MD simulations could predict the most populated conformational states and the energy barriers to rotation between them.

Predictive Modeling for Rational Design of this compound Derivatives

Computational chemistry is a powerful tool not only for characterizing existing molecules but also for the rational design of new ones with desired properties. By establishing a relationship between a molecule's structure and its activity, predictive models can be built to screen virtual libraries of compounds and identify promising candidates for synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR) is a key methodology in this area. nih.gov QSAR models are statistical models that correlate variations in the biological activity (or another property of interest) of a series of compounds with changes in their physicochemical properties, which are represented by molecular descriptors. nih.gov These descriptors can be calculated using computational methods and can include electronic properties (e.g., HOMO/LUMO energies, partial charges), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

QSAR studies have been successfully applied to benzophenone derivatives to develop models that predict their biological activities, such as antimalarial activity. nih.govnih.gov In one such study, descriptors like potential energy, dipole moment, and electron affinity were found to correlate with the antimalarial activity of a series of benzophenones. nih.gov This model was then used to predict the activity of new, unsynthesized derivatives, guiding the selection of the most promising candidates for synthesis. nih.govresearchgate.net

For this compound, a similar approach could be used to design derivatives with enhanced properties. For example, if the goal is to develop a derivative with a specific electronic absorption profile, QSAR models could be built to correlate the absorption wavelength with various electronic and structural descriptors. By systematically modifying the substituents on the phenyl rings in a virtual library, the model could predict which derivatives would have the desired absorption characteristics. This in silico screening process can dramatically accelerate the discovery of new functional molecules by focusing experimental efforts on the most promising candidates. chemeurope.comopenmedicinalchemistryjournal.comnih.govpatsnap.com

Advanced Spectroscopic Methodologies for 4 Nitrosobenzophenone Research

Elucidation of Molecular Structure and Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D techniques)

¹H NMR Spectroscopy: The proton NMR spectrum of 4-nitrosobenzophenone is expected to show signals in the aromatic region, typically between 7.0 and 8.5 ppm. The protons on the benzoyl ring and the nitroso-substituted phenyl ring will exhibit distinct chemical shifts due to the different electronic effects of the carbonyl and nitroso groups. The protons ortho to the carbonyl group are generally shifted downfield due to its electron-withdrawing nature. Similarly, the protons on the nitroso-substituted ring will be influenced by the anisotropic effect of the -NO group. For comparison, the aromatic protons of 4-methylbenzophenone appear in the range of 7.27 to 7.78 ppm chemicalbook.com. In 4-nitrobenzaldehyde, the aldehyde proton appears at 10.181 ppm, while the aromatic protons are observed between 8.106 and 8.399 ppm chemicalbook.comspectrabase.com.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides direct information about the carbon skeleton. The carbonyl carbon of benzophenones typically resonates significantly downfield, often in the range of 190-200 ppm oregonstate.edu. The carbons of the aromatic rings are expected to appear between 115 and 160 ppm oregonstate.edu. The carbon atom attached to the nitroso group (ipso-carbon) will experience a distinct chemical shift. For instance, in substituted benzaldehydes and acetophenones, the chemical shift of the carbonyl carbon is sensitive to the nature and position of the substituents on the aromatic ring nih.gov. In benzophenone (B1666685) itself, five distinct carbon signals are observed due to the symmetry of the molecule oregonstate.edu.

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in unambiguously assigning the proton and carbon signals. COSY spectra would reveal the coupling relationships between adjacent protons within each aromatic ring, while HSQC would correlate each proton signal to its directly attached carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: These are estimated values based on analogous compounds.

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic Protons (Benzoyl Ring) | 7.4 - 7.8 |

| ¹H | Aromatic Protons (Nitroso-Phenyl Ring) | 7.6 - 8.2 |

| ¹³C | Carbonyl Carbon (C=O) | 190 - 198 |

| ¹³C | Aromatic Carbons | 120 - 150 |

| ¹³C | Ipso-Carbon (C-NO) | 145 - 155 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands for its key functional groups. A strong absorption band corresponding to the C=O stretching vibration of the benzophenone moiety is anticipated in the region of 1650-1670 cm⁻¹. The N=O stretching vibration of the nitroso group typically appears in the range of 1500-1600 cm⁻¹. For nitrosobenzene (B162901), a band around 1500 cm⁻¹ is assigned to the N=O stretching vibration mdpi.com. Aromatic C=C stretching vibrations will give rise to several bands in the 1400-1600 cm⁻¹ region, and C-H stretching vibrations of the aromatic rings are expected just above 3000 cm⁻¹. In situ IR spectroscopy has been used to identify nitrosobenzene as an intermediate in the hydrogenation of nitrobenzene (B124822), with a characteristic IR band at 1488 cm⁻¹ nih.gov.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O and N=O stretching vibrations are also expected to be Raman active. Aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong signals in the Raman spectrum. For nitrosobenzene, computational studies have helped in assigning the bands in its Raman spectrum researchgate.net. The symmetric nature of certain vibrations can make them more intense in the Raman spectrum compared to the IR spectrum.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Carbonyl C=O Stretch | 1650 - 1670 | IR (strong), Raman |

| Nitroso N=O Stretch | 1500 - 1600 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems.

UV-Vis Absorption Spectroscopy: Aromatic nitroso compounds are known for their characteristic colors, which arise from electronic transitions in the visible region of the electromagnetic spectrum. This compound is expected to exhibit multiple absorption bands. The intense absorption bands in the UV region are typically due to π → π* transitions within the aromatic rings and the benzophenone chromophore. A weaker, longer-wavelength absorption band in the visible region is characteristic of the n → π* transition of the nitroso group at.ua. The position of this band is sensitive to the solvent polarity and the nature of substituents on the aromatic ring. For nitrosobenzene, the n → π* transition appears around 755 nm at.ua. Electron-donating groups can cause a blue shift (hypsochromic shift), while electron-withdrawing groups can lead to a red shift (bathochromic shift) of this absorption band at.ua.

Fluorescence Spectroscopy: While many aromatic carbonyl compounds exhibit fluorescence, the presence of the nitroso group, which can act as a quenching agent, may lead to low fluorescence quantum yields for this compound. The study of its fluorescence properties would provide insights into the deactivation pathways of its excited states.

Table 3: Typical Electronic Transitions for Aromatic Nitroso Compounds

| Transition | Typical Wavelength Range (nm) | Description |

|---|---|---|

| π → π | 200 - 400 | High-energy transition within the aromatic system. |

| n → π (C=O) | 300 - 350 | Transition involving non-bonding electrons of the carbonyl oxygen. |

| n → π* (N=O) | 650 - 780 | Characteristic low-energy transition of the nitroso group, responsible for color. at.ua |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

For this compound (C₁₃H₉NO₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of N-nitrosamines is often characterized by the loss of the NO radical (a loss of 30 Da) nih.govresearchgate.net. Another common fragmentation pathway for nitrosamines can involve the loss of a hydroxyl radical (•OH) researchgate.net. In the case of this compound, fragmentation is also likely to occur at the carbonyl group, leading to the formation of benzoyl cations (C₆H₅CO⁺, m/z 105) and substituted phenyl cations. The fragmentation patterns of substituted aliphatic nitrosamines often involve alpha-cleavage nih.gov.

Table 4: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion | Plausible Structure | Expected m/z |

|---|---|---|

| [M]⁺ | [C₁₃H₉NO₂]⁺ | 211 |

| [M - NO]⁺ | [C₁₃H₉O]⁺ | 181 |

| [C₆H₅CO]⁺ | Benzoyl cation | 105 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

| [C₆H₄NO]⁺ | Nitrosophenyl cation | 106 |

Time-Resolved Spectroscopic Approaches for Reaction Intermediates

Understanding the mechanisms of photochemical reactions involving this compound requires the detection and characterization of short-lived reaction intermediates. Time-resolved spectroscopic techniques are indispensable for these studies.

Laser Flash Photolysis (LFP) and Transient Absorption Spectroscopy

Laser Flash Photolysis (LFP) is a pump-probe technique used to study the kinetics of transient species. A short, intense laser pulse (the pump) excites the sample, and a second, weaker light source (the probe) monitors the changes in absorption over time osti.gov. This allows for the observation of excited states, radicals, and other intermediates with lifetimes ranging from femtoseconds to milliseconds.

Upon photoexcitation, this compound is expected to initially form a singlet excited state, which can then undergo intersystem crossing to a more stable triplet state, a common pathway for benzophenone derivatives. These excited states can be observed by their characteristic transient absorption spectra. For instance, transient absorption spectroscopy has been used to study the ultrafast photochemical dynamics of nitrobenzene in solution following near-UV excitation nih.govacs.org. The photochemistry of aromatic nitro compounds can lead to the formation of various reactive intermediates chemicalbook.com.

Furthermore, the C-N bond in the nitroso group can undergo homolytic cleavage upon excitation, leading to the formation of a benzoylphenyl radical and a nitric oxide radical. LFP can be used to monitor the formation and decay of these radical species. Studies on aromatic nitrosodeiodination have shown the formation of intense, transient colored species which were identified as σ-complexes using stopped-flow spectrophotometry, a technique related to LFP for studying rapid reactions in solution spectrabase.comnih.gov. The transient species formed during the photolysis of nitroaromatic compounds can be highly oxidizing chemicalbook.com.

The data obtained from these time-resolved experiments, such as the lifetimes of transient species and the rate constants for their reactions, are crucial for constructing a detailed mechanistic picture of the photochemical and photophysical processes of this compound.

Time-Resolved Infrared (TRIR) Spectroscopy

Time-Resolved Infrared (TRIR) spectroscopy is a powerful pump-probe technique capable of providing detailed structural information about short-lived intermediates and excited states generated during a photochemical reaction. nih.gov In a typical TRIR experiment, a sample is excited by an ultrashort ultraviolet (UV) or visible laser pulse (the pump), which initiates the photoreaction. A subsequent, time-delayed infrared (IR) pulse (the probe) then passes through the sample to record the vibrational spectrum at a specific time point after excitation. By varying the delay time between the pump and probe pulses, it is possible to track the evolution of vibrational modes, allowing for the identification of transient species and the elucidation of reaction mechanisms on timescales ranging from femtoseconds to milliseconds. researchgate.netnih.gov

While specific TRIR studies on this compound are not extensively available in publicly accessible literature, the technique's application can be understood by examining research on its parent compound, benzophenone. Upon photoexcitation, benzophenone undergoes intersystem crossing to form a triplet excited state. TRIR spectroscopy can monitor this process by observing changes in the vibrational frequencies of the molecule. For instance, the characteristic ground-state carbonyl (C=O) stretching frequency shifts upon excitation to the triplet state. This shift provides a direct spectroscopic marker for the excited state's formation and decay. acs.org

For this compound, a TRIR experiment would be designed to probe the vibrational dynamics following excitation of its n→π* or π→π* transitions. Key vibrational modes of interest would include:

The N=O stretching frequency of the nitroso group.

The C=O stretching frequency of the benzoyl group.

Vibrational modes of the aromatic rings.

Upon photoexcitation, changes in the electron distribution would lead to shifts in the frequencies and intensities of these bands. For example, excitation to an intramolecular charge-transfer state would likely alter the bond order of both the N=O and C=O groups, resulting in observable shifts in their respective stretching frequencies. By monitoring these transient vibrational signatures, researchers could identify the structure of excited states, detect the formation of reactive intermediates like radicals, and map the pathway of photochemical reactions, such as isomerization or hydrogen abstraction. rsc.orgreading.ac.uk

Illustrative Data for a Related Compound: The table below shows typical vibrational band shifts observed for benzophenone upon excitation to its triplet state, illustrating the type of data that TRIR spectroscopy provides.

| Vibrational Mode | Ground State (S₀) Frequency (cm⁻¹) | Triplet State (T₁) Frequency (cm⁻¹) | Frequency Shift (Δν) (cm⁻¹) |

| Carbonyl Stretch (νC=O) | ~1660 | ~1545 | ~ -115 |

| Phenyl Ring Modes | Various | Shifted | Various |

This table is illustrative and based on data for the parent compound, benzophenone, to demonstrate the principles of TRIR spectroscopy.

Spectroscopic Techniques in Reaction Monitoring and Kinetic Studies

Spectroscopic methods are indispensable for monitoring the progress of chemical reactions and determining their kinetic parameters, such as rate constants, reaction orders, and activation energies. Techniques like UV-Visible absorption spectroscopy, stopped-flow analysis, and flash photolysis are particularly well-suited for studying the reactions of aromatic nitroso compounds. ed.gov

Flash Photolysis: This is a premier technique for studying fast photochemical reactions. A high-intensity, short-duration light pulse (the "flash") generates a high concentration of a transient species. The decay of this species, or the formation of a product, is then monitored over time using a spectroscopic method, typically transient absorption spectroscopy. By recording the change in absorbance at a specific wavelength as a function of time, the reaction kinetics can be determined.

In the context of this compound, flash photolysis could be used to study the kinetics of its excited-state decay or its reactions with other molecules. For example, after photoexcitation, the triplet state of this compound might be quenched by a hydrogen-atom donor. Flash photolysis would allow for the direct measurement of the rate constant for this quenching reaction by monitoring the decay of the triplet-triplet absorption signal over time.

Stopped-Flow Spectroscopy: This technique is used to study the kinetics of fast reactions in solution that are initiated by mixing, rather than by light. Two reactant solutions are rapidly driven from syringes into a high-efficiency mixer and then into an observation cell, where the flow is abruptly stopped. The subsequent reaction is monitored spectroscopically, often by UV-Vis absorbance. This method is ideal for studying reactions on the millisecond to second timescale.

For this compound, stopped-flow spectroscopy could be employed to study its reaction kinetics with various reagents, such as oxidizing or reducing agents. For instance, the oxidation of aromatic nitroso compounds by nitrogen dioxide has been studied using this method. ed.gov The reaction is monitored by observing the disappearance of the characteristic absorption band of the nitroso compound or the appearance of the nitro product band. By conducting the experiment under pseudo-first-order conditions (i.e., with one reactant in large excess), the rate law and rate constant can be readily determined.

Illustrative Kinetic Data for Related Reactions: The following table presents representative kinetic data for the oxidation of various substituted nitrosobenzenes by nitrogen dioxide, studied by stopped-flow spectroscopy. This illustrates the type of quantitative data obtained from such kinetic studies.

| Nitrosoarene | Substituent | Rate Constant, k (L mol⁻¹ s⁻¹) at 298 K | Activation Energy, Eₐ (kJ mol⁻¹) |

| Nitrosobenzene | H | 1.5 x 10³ | 35.6 |

| 4-Methylnitrosobenzene | 4-CH₃ | 2.8 x 10³ | 33.1 |

| 4-Chloronitrosobenzene | 4-Cl | 0.8 x 10³ | 37.2 |

| 4-Nitronitrosobenzene | 4-NO₂ | 0.1 x 10³ | 42.3 |

This table is illustrative and features data from related aromatic nitroso compounds to demonstrate the application of spectroscopic kinetic techniques. ed.gov The specific values for this compound would depend on the electronic influence of the benzoyl group.

By applying these spectroscopic monitoring techniques, a comprehensive understanding of the reactivity and reaction mechanisms of this compound can be achieved.

Functional Derivatives of 4 Nitrosobenzophenone and Their Research Applications

Design and Synthesis of Photoactivatable 4-Nitrosobenzophenone Derivatives

The development of photoactivatable molecules has provided powerful tools for researchers to investigate complex biological systems and create advanced materials. Derivatives of this compound are being explored in this context, with a focus on creating compounds that can be activated by light.

Photocaged compounds are molecules whose biological activity is masked by a photolabile protecting group. Irradiation with light removes this group, releasing the active molecule with high spatial and temporal precision. nih.govmdpi.com This strategy allows for the precise control of biological processes. While the o-nitrobenzyl group is a widely used photocage, the principles can be extended to other photo-responsive scaffolds. nih.govrsc.org

The design of a this compound-based photocage would involve tethering a bioactive molecule to the nitroso group or the benzophenone (B1666685) ring. Upon irradiation, a photochemical reaction would cleave this bond, releasing the active substance. The benzophenone moiety is a well-known photosensitizer, which could potentially facilitate the cleavage reaction. The synthesis of such compounds typically involves standard organic chemistry techniques to link the photolabile group to the molecule of interest, such as an inhibitor or a signaling molecule. mdpi.com The effectiveness of these photocages is determined by their stability in the dark, the efficiency of the photorelease (quantum yield), and the biological inertness of the caged compound and the photoproducts.

Table 1: Key Characteristics of Photocaged Compounds for Chemical Biology

| Feature | Description | Relevance to this compound Design |

| Photolabile Group | A chemical moiety that undergoes a specific bond cleavage upon light absorption. | The nitroso or benzophenone group could be engineered to act as the photolabile trigger. |

| Spatiotemporal Control | The ability to release the active molecule at a precise time and location using a focused light source. nih.govnih.gov | Allows for the study of localized and transient biological events within cells or tissues. |

| Bioorthogonality | The photocage and the light used for activation should not interfere with native biological processes. | Activation with longer wavelength light is preferred to minimize cellular damage. |

| Quantum Yield | The efficiency of the uncaging reaction, defined as the number of released molecules per photon absorbed. | A high quantum yield is desirable for rapid activation with low light intensity. |

A significant challenge in photobiology is the limited penetration depth of UV and visible light into biological tissues. nih.gov Two-photon absorption (TPA) offers a solution by using near-infrared (NIR) light, which can penetrate deeper with less scattering and reduced phototoxicity. nih.govnih.gov In TPA, a molecule simultaneously absorbs two lower-energy NIR photons to reach the same excited state that would be achieved by absorbing one high-energy UV-visible photon. nih.gov

Derivatizing this compound for TPA would involve chemically modifying its structure to enhance its TPA cross-section, a measure of its ability to undergo two-photon absorption. Common design strategies for TPA chromophores include creating molecules with a donor-π-acceptor (D-π-A) architecture. rsc.org For a this compound derivative, this could involve:

Donor Group: Attaching an electron-donating group (e.g., an amino or alkoxy group) to the benzophenone scaffold.

π-Bridge: Extending the conjugated system of the molecule.

Acceptor Group: The nitroso group itself can function as an electron-accepting group.

By tuning these components, the TPA properties can be optimized for activation in the NIR-I (700-950 nm) or even the NIR-II (1000-1700 nm) biological windows. nih.govthno.org These TPA-sensitive derivatives could then be used as highly precise photoactivatable probes for deep-tissue imaging and therapy. nih.govmdpi.comnih.govresearchgate.net

This compound Derivatives in Polymer and Materials Science

The unique photochemical properties of benzophenone and the reactivity of the nitroso group make their derivatives valuable in materials science, particularly in the field of polymer chemistry.

Photopolymerization is a process where light is used to initiate a chain reaction that converts liquid monomers into a solid polymer. nih.gov Controlled or "living" radical polymerization techniques allow for the synthesis of polymers with well-defined molecular weights, architectures, and functionalities. tue.nl

Nitroso compounds can act as potent radical traps or inhibitors in these systems. google.com The nitroso group can react with propagating polymer radicals to form stable nitroxide radicals. This reaction effectively terminates the growing polymer chain, which can be used to control the polymerization process. In the context of this compound, the benzophenone part of the molecule can act as a photoinitiator. Upon UV irradiation, the benzophenone moiety can abstract a hydrogen atom from a donor molecule to generate an initiating radical.

Table 2: Potential Roles of this compound Derivatives in Photopolymerization

| Role | Mechanism | Outcome |

| Photoinitiator | The benzophenone core absorbs light and generates initiating free radicals. nih.gov | Starts the polymerization chain reaction. |

| Radical Inhibitor | The nitroso group scavenges propagating radicals, terminating chain growth. google.com | Prevents or slows down polymerization. |

| Controller/Mediator | Reversible trapping of polymer radicals by the nitroso group to form dormant species. | Enables control over polymer molecular weight and structure. |

Development as Advanced Synthetic Intermediates

Beyond its photo-responsive applications, this compound is a versatile building block in organic synthesis. The reactivity of both the nitroso group and the carbonyl group of the benzophenone can be exploited to construct complex molecular architectures.

The nitroso group is a powerful dienophile and can readily participate in hetero-Diels-Alder reactions with dienes to form six-membered heterocyclic rings containing nitrogen and oxygen. nd.edu This reaction is a highly efficient method for creating C-N and C-O bonds in a single, stereocontrolled step. Furthermore, nitroso compounds can react with enes in the ene reaction and can be used to synthesize various nitrogen-containing functional groups. researchgate.net

The ketone group of the benzophenone moiety can undergo standard carbonyl chemistry. It can be a target for nucleophilic attack by organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols. It can also be converted into other functional groups, providing a handle for further molecular elaboration. youtube.com

The combination of these two reactive sites makes this compound a valuable intermediate for the synthesis of pharmaceuticals, agrochemicals, and functional dyes. Its utility lies in its ability to introduce both a benzophenone unit (a common scaffold in photochemistry and medicinal chemistry) and a reactive nitroso group that serves as a gateway to nitrogen-containing heterocycles. youtube.com

Supramolecular Chemistry of 4 Nitrosobenzophenone and Its Self Assembly

Non-Covalent Interactions and Molecular Recognition

There is no available data on the specific non-covalent interactions that 4-Nitrosobenzophenone engages in to facilitate molecular recognition.

Host-Guest Chemistry with Macrocyclic Receptors

There are no published studies on the formation of host-guest complexes between this compound and common macrocyclic receptors.

Construction of Supramolecular Architectures and Networks

The self-assembly of this compound and its role as a building block for supramolecular architectures and networks have not been reported.

Role in Supramolecular Catalysis and Dynamic Chemical Systems

There is no information on the involvement of this compound in supramolecular catalysis or its use in the construction of dynamic chemical systems.

The absence of research in these areas presents a clear opportunity for future scientific inquiry. The unique electronic and structural features of this compound could potentially lead to novel supramolecular behaviors and applications, making it a promising candidate for future studies in this exciting and dynamic field of chemistry.

Future Perspectives and Emerging Avenues in 4 Nitrosobenzophenone Research

Innovations in Synthetic Strategies and Methodological Development

The synthesis of nitrosoarenes, including 4-nitrosobenzophenone, has traditionally relied on methods such as the oxidation of corresponding anilines or the reduction of nitro compounds. However, these methods can suffer from limitations like over-oxidation or the use of harsh reagents. nih.gov Emerging synthetic strategies are focusing on milder, more efficient, and sustainable approaches.

Continuous Flow Synthesis: A significant innovation in the synthesis of nitrosoarenes is the adoption of continuous flow technology. nih.gov This methodology offers several advantages over traditional batch processes, including enhanced safety, better control over reaction parameters, and improved scalability. Photochemical rearrangements of aryl imines in a continuous flow setup, utilizing high-power light-emitting diodes (LEDs), have been demonstrated as a robust and fast method for producing various nitrosoarenes. nih.gov The application of this technique to the synthesis of this compound from a suitable precursor, such as an o-nitrophenylimine derivative, could provide a high-throughput and efficient route to this compound.

Catalytic Oxidation: The development of novel catalytic systems for the selective oxidation of 4-aminobenzophenone (B72274) presents another promising avenue. Research into artificial metalloenzymes, for instance, has shown substrate-dependent chemoselectivity in the oxidation of halophenols, proceeding through radical mechanisms. mdpi.com The exploration of similar biocatalytic or chemocatalytic systems for the oxidation of 4-aminobenzophenone could lead to greener and more selective synthetic protocols. For example, enzymatic catalysis, as demonstrated in the degradation of 4-aminophenol, could be harnessed for the synthesis of this compound under mild conditions. researchgate.net

| Synthetic Strategy | Precursor | Key Features | Potential Advantages for this compound Synthesis |

| Continuous Flow Photochemistry | o-Nitrophenylimine derivative | Utilizes high-power LEDs, microreactors, precise control over reaction time and temperature. nih.gov | High throughput, improved safety, rapid optimization, and scalability. nih.gov |

| Catalytic Oxidation | 4-Aminobenzophenone | Employs selective catalysts (e.g., artificial enzymes, transition metal complexes). mdpi.comresearchgate.net | High selectivity, mild reaction conditions, potential for environmentally friendly processes. |

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A thorough understanding of the electronic structure, reactivity, and reaction mechanisms of this compound is crucial for its application. Advanced spectroscopic and computational methods are indispensable tools in this endeavor.

Spectroscopic Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are fundamental for the structural elucidation of this compound and its reaction products. nih.govnih.gov Modern NMR techniques, including two-dimensional methods, can provide detailed insights into the connectivity and stereochemistry of complex adducts formed in reactions involving this compound. nih.govfrontiersin.org The spectroscopic characterization of novel derivatives allows for a deeper understanding of structure-property relationships. nih.govnih.govresearchgate.net

Computational Chemistry: Density Functional Theory (DFT) has become a powerful tool for investigating the electronic properties and reactivity of organic molecules. chemrxiv.orgsemanticscholar.orgnih.govresearchgate.netmdpi.com DFT calculations can be employed to:

Determine the molecular geometry and electronic structure of this compound.

Analyze its frontier molecular orbitals (HOMO and LUMO) to predict its reactivity.

Model reaction pathways and transition states to elucidate reaction mechanisms.

Simulate spectroscopic data (e.g., IR, UV-Vis) to aid in experimental characterization. chemrxiv.org

A combined experimental and computational approach, integrating techniques like time-dependent DFT (TD-DFT) with UV-Vis spectroscopy, can provide a comprehensive picture of the electronic transitions and photophysical properties of benzophenone (B1666685) derivatives. chemrxiv.org

| Technique | Information Gained | Relevance to this compound Research |

| NMR Spectroscopy | Molecular structure, connectivity, stereochemistry. nih.govnih.gov | Elucidation of the structure of new derivatives and reaction adducts. |

| Mass Spectrometry | Molecular weight, elemental composition. nih.gov | Confirmation of product identity and characterization of intermediates. |

| Density Functional Theory (DFT) | Electronic structure, reactivity indices, reaction mechanisms. chemrxiv.orgnih.govresearchgate.net | Prediction of reactivity, understanding reaction pathways, and interpreting spectroscopic data. |

| Time-Dependent DFT (TD-DFT) | Electronic transitions, excited state properties. chemrxiv.org | Understanding the photochemistry and photophysics of the molecule. |

Expansion of Research Applications in Chemical Biology and Materials Science

The unique chemical properties of this compound make it an attractive candidate for applications in both chemical biology and materials science.

Chemical Biology: Aromatic nitroso compounds are well-known for their ability to act as spin traps , reacting with transient free radicals to form more stable nitroxide adducts that can be detected by Electron Paramagnetic Resonance (EPR) spectroscopy. researchgate.netnih.govresearchgate.net This property is of significant interest in biological systems where free radicals play a crucial role in various physiological and pathological processes. nih.govnih.gov this compound, with its benzophenone moiety, could offer unique advantages as a spin trap, potentially allowing for photo-initiated cross-linking to nearby biomolecules upon radical trapping. This could enable the identification of the specific location of radical generation within a biological system.

Materials Science: Benzophenone and its derivatives are widely used as photoinitiators in polymer chemistry. researchgate.net The incorporation of this compound into polymer chains could lead to the development of novel functional materials. For instance, polybenzoxazines , a class of high-performance thermosetting polymers, can be functionalized with various chemical groups to tailor their properties. nih.govresearchgate.net Introducing the this compound moiety could impart photo-reactivity or radical-scavenging properties to the polymer. Furthermore, the use of nitrones in synthetic polymer chemistry is an emerging field with potential applications in creating well-defined polymer architectures. researchgate.net

| Application Area | Concept | Potential Role of this compound |

| Chemical Biology | Spin trapping of biological free radicals. researchgate.netnih.gov | A photo-activatable spin trap for identifying sites of radical production. |

| Materials Science | Functionalization of polymers. researchgate.netrsc.org | Creation of photo-reactive or antioxidant polymers and materials. |

Exploration of Novel Reactivity and Unforeseen Chemical Transformations

While the fundamental reactivity of nitroso compounds is relatively well-understood, the specific case of this compound may hold surprises. Future research should focus on exploring its reactivity under various conditions to uncover novel and potentially useful chemical transformations.

Cycloaddition Reactions: Nitrosoarenes are known to participate in various cycloaddition reactions, acting as dienophiles or heterodienes. acs.orgresearchgate.net The investigation of [4+2] and other cycloaddition reactions involving this compound with a diverse range of dienes and dipolarophiles could lead to the synthesis of novel heterocyclic scaffolds. The benzophenone unit might influence the stereoselectivity and regioselectivity of these reactions in unexpected ways.

Photochemistry: The benzophenone moiety is a well-known photosensitizer. The photochemistry of this compound itself is an area ripe for exploration. nih.gov Irradiation with UV light could lead to intramolecular reactions or initiate reactions with other molecules in a manner distinct from its ground-state reactivity. For instance, photochemical methods have been developed for the synthesis of complex heterocyclic systems. mdpi.comresearchgate.net

The systematic exploration of the reaction of this compound with various nucleophiles, electrophiles, and radical species under different thermal and photochemical conditions is likely to reveal unforeseen chemical transformations, expanding the synthetic utility of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.